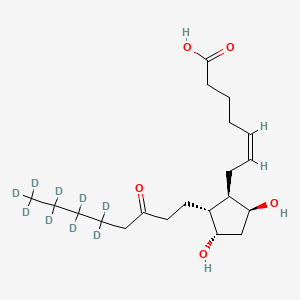
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 is a metabolite of Prostaglandin F2|A. It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2|A by the enzyme prostaglandin Δ13-reductase, which must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . This compound is significant in the study of prostaglandin metabolism and its role in various physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 involves the reduction of 15-keto-prostaglandin F2|A. The key steps include:
Reduction of the C-13,14 double bond: This is achieved using prostaglandin Δ13-reductase.
Preceding action of 15-hydroxyprostaglandin dehydrogenase: This enzyme acts on the precursor to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar enzymatic processes on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 undergoes several types of chemical reactions, including:
Oxidation: Conversion to other prostaglandin metabolites.
Reduction: Further reduction of functional groups.
Substitution: Possible substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
NAD+ and NADP+: Essential cofactors for enzymatic reactions.
Enzymes: Prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase.
Major Products
The major products formed from these reactions include various prostaglandin metabolites, which play roles in different physiological processes .
Applications De Recherche Scientifique
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism.
Biology: Helps in understanding the role of prostaglandins in cellular processes.
Medicine: Investigated for its potential therapeutic effects and role in disease mechanisms.
Industry: Used in the development of prostaglandin-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 involves its interaction with specific prostaglandin receptors and enzymes. It acts as a metabolite in the prostaglandin pathway, influencing various physiological processes such as inflammation and smooth muscle contraction .
Comparaison Avec Des Composés Similaires
Similar Compounds
13,14-dihydro-15-keto Prostaglandin D2: A metabolite of Prostaglandin D2 with similar enzymatic pathways.
13,14-dihydro-15-keto-tetranor Prostaglandin F1α: Another prostaglandin metabolite with similar structural features.
Uniqueness
11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 is unique due to its specific formation pathway and its role as a major circulating metabolite of Prostaglandin F2|A . This makes it a valuable compound for studying prostaglandin metabolism and its physiological effects.
Propriétés
Formule moléculaire |
C20H34O5 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1/i1D3,2D2,3D2,6D2 |
Clé InChI |
VKTIONYPMSCHQI-SCKSEUPPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O |
SMILES canonique |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


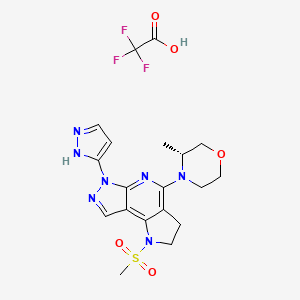
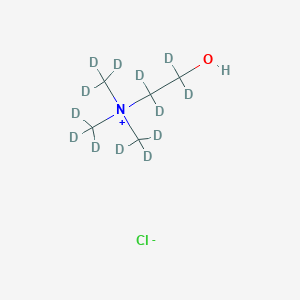
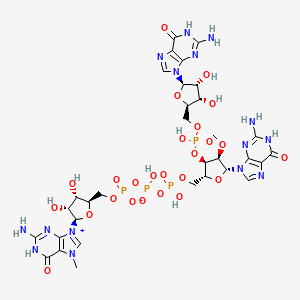
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
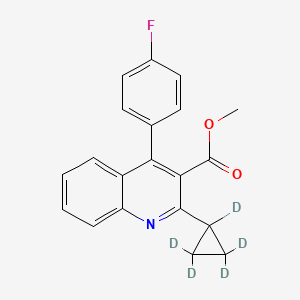
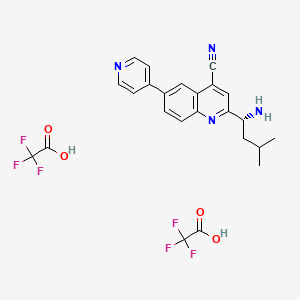
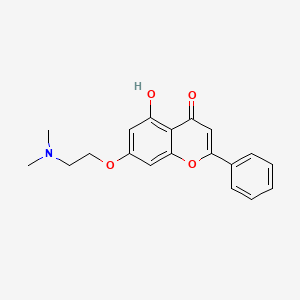
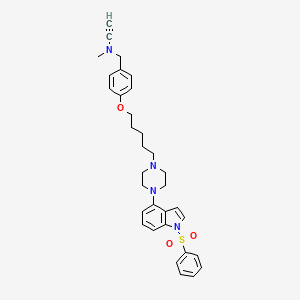
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)


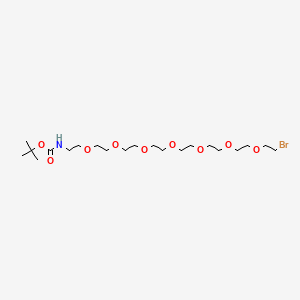
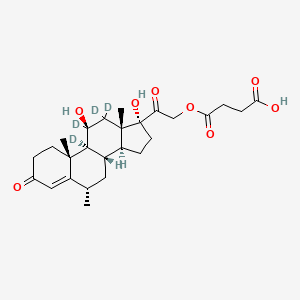
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
